3,4-Dimethylbenzylamine hydrochloride
Description
3,4-Dimethylbenzylamine hydrochloride (CAS 102-48-7) is an organic compound with the molecular formula C₉H₁₃N·HCl and a molecular weight of 171.67 g/mol (free base: 135.21 g/mol) . Structurally, it consists of a benzylamine backbone substituted with methyl groups at the 3- and 4-positions of the aromatic ring, with a hydrochloride salt enhancing its stability and solubility. This compound is commonly utilized in organic synthesis, pharmaceutical intermediates, and biochemical research due to its amine functionality and lipophilic aromatic structure.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3,4-dimethylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-3-4-9(6-10)5-8(7)2;/h3-5H,6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWTYZPFKHGCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Research Findings and Notes
- The Grignard formylation method for aldehyde synthesis is well-documented with controlled temperature and solvent systems to optimize yield and purity.
- Reductive amination using titanium isopropoxide and sodium borohydride is effective for functionalized N,N-dimethylbenzylamines, including 3,4-dimethyl derivatives.
- Control of side reactions such as quaternary ammonium salt formation is critical in nucleophilic substitution routes; optimized feeding rates and molar ratios improve purity and yield.
- Industrial processes favor catalytic hydrogenation for its efficiency and scalability.
- Final hydrochloride salt formation is a straightforward acid-base reaction, essential for pharmaceutical-grade material preparation.
Chemical Reactions Analysis
3,4-Dimethylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes under appropriate conditions.
Reduction: It can be reduced to form the corresponding amine or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
3,4-Dimethylbenzylamine hydrochloride serves as a key reagent in organic synthesis. Its primary applications include:
- Synthesis of Amines : It is used to synthesize various amines, such as 3-aminopyridine from malononitrile and ethanol .
- Catalyst in Reactions : The compound acts as a catalyst in the synthesis of polyurethane foams and epoxy resins, enhancing reaction rates and product yields .
Case Study: Synthesis of 3-Aminopyridine
A study demonstrated the efficiency of this compound in synthesizing 3-aminopyridine. The reaction conditions were optimized to achieve high yields, showcasing its utility in pharmaceutical intermediates.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is explored for its potential therapeutic effects:
- Antidepressant Properties : Research indicates that derivatives of dimethylbenzylamine exhibit antidepressant-like effects in animal models. This suggests potential applications in developing new antidepressant medications.
- Antimicrobial Activity : Some studies have reported antimicrobial properties of related compounds, indicating possible uses in formulating antimicrobial agents.
Case Study: Antidepressant Activity
A pharmacological study evaluated the antidepressant activity of a derivative of this compound. The findings indicated significant reductions in depressive-like behaviors in treated subjects compared to controls.
Materials Science
The compound is also utilized in materials science for its catalytic properties:
- Polyurethane Production : It acts as a catalyst for soft polyester-based polyurethane systems, improving the mechanical properties of the resulting materials .
- Foam Production : In the production of semisolid foams, it enhances the performance characteristics such as elasticity and durability.
Data Table: Comparison of Catalytic Efficiency
| Catalyst | Reaction Type | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| 3,4-Dimethylbenzylamine HCl | Polyurethane Synthesis | 85 | 2 |
| N,N-Dimethylbenzylamine | Epoxy Resin Curing | 90 | 1 |
| Triethylamine | General Organic Reactions | 70 | Varies |
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights into substituent effects, physicochemical properties, and regulatory profiles:
Structural Analogues and Key Properties
Substituent Effects on Physicochemical Properties
- Lipophilicity: Methyl groups (3,4-Dimethylbenzylamine) enhance lipophilicity, favoring membrane permeability . Methoxy (e.g., 3,4-Dimethoxy derivative) and methylenedioxy groups (e.g., benzodioxole derivatives) increase electron density, altering solubility and reactivity .
Stability :
Toxicity and Regulatory Profiles
- Safety Notes: The dihydroxy derivative poses minimal acute toxicity but may irritate eyes . Methoxy and benzodioxole analogues lack comprehensive toxicological data, necessitating precautionary handling .
Research and Application Insights
Pharmaceutical Relevance :
- Environmental Impact: None of the compounds are classified as PBT/vPvB, but disposal must comply with local regulations to prevent aquatic contamination .
Biological Activity
3,4-Dimethylbenzylamine hydrochloride (DMBA-HCl) is an organic compound with significant biological activity, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry. This article delves into the biological properties, mechanisms of action, and research findings related to DMBA-HCl.
This compound is a derivative of benzylamine, characterized by two methyl groups attached to the benzene ring. Its chemical formula is , and it typically exists as a white crystalline solid. The compound can undergo various chemical reactions, including oxidation and reduction, which are relevant for its biological activity.
The biological effects of DMBA-HCl are attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound can act as an inhibitor or activator , influencing several biochemical pathways:
- Enzyme Interaction : DMBA-HCl has been shown to modulate enzyme activities by binding to active or allosteric sites on target proteins. This modulation can lead to enhanced or inhibited enzymatic reactions depending on the specific enzyme and concentration used.
- Receptor Binding : The compound's structural similarity to biologically active amines allows it to interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
Pharmacological Effects
Research indicates that DMBA-HCl exhibits a range of pharmacological effects:
- Neuroprotective Effects : Studies have suggested that at lower doses, DMBA-HCl may enhance enzyme activity related to neuroprotection. This property could be beneficial in developing treatments for neurodegenerative diseases.
- Antidepressant-like Activity : In animal models, DMBA-HCl has shown potential antidepressant-like effects. It appears to influence serotonin and norepinephrine levels in the brain, which are critical in mood regulation .
- Cytotoxic Effects : At higher concentrations, DMBA-HCl can exhibit cytotoxicity towards certain cell lines, indicating a dose-dependent response that warrants further investigation .
Case Studies
- Study on Neuroprotection : A study conducted on rat models demonstrated that administration of DMBA-HCl at doses of 10 mg/kg significantly reduced markers of oxidative stress in the brain compared to control groups. This suggests its potential as a neuroprotective agent.
- Antidepressant Activity Assessment : In another study assessing the antidepressant effects of DMBA-HCl, researchers found that chronic administration led to significant reductions in immobility time in forced swim tests, indicating enhanced mood-related behaviors in treated animals .
Research Applications
DMBA-HCl is utilized in various scientific research applications:
- Synthesis of Pharmaceuticals : It serves as an intermediate in synthesizing other biologically active compounds and pharmaceuticals.
- Biological Studies : Researchers use DMBA-HCl to study enzyme inhibition and receptor interactions due to its structural characteristics that mimic natural substrates.
Comparative Table of Biological Activities
Q & A
Q. What are the key steps for synthesizing 3,4-Dimethylbenzylamine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves reacting 3,4-dimethylbenzylamine (CAS 102-48-7) with hydrochloric acid under controlled conditions. Key considerations include:
- Purification : Recrystallization from ethanol or methanol to remove unreacted amines or impurities.
- Stoichiometry : Ensure a 1:1 molar ratio of amine to HCl to avoid excess acid, which may degrade the product.
- Temperature Control : Maintain temperatures below 40°C during acid addition to prevent exothermic side reactions.
- Moisture Avoidance : Use anhydrous solvents and dry environments to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the structure by identifying aromatic protons (6.8–7.2 ppm) and methyl groups (2.2–2.5 ppm). The hydrochloride salt may show downfield shifts due to protonation.
- IR Spectroscopy : Detect N–H stretching (2500–3000 cm) and C–Cl bonds (600–800 cm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at 171.3 (free base) and adducts like [M+H] or [M+Cl].
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Fire Prevention : Avoid open flames or sparks; the compound may generate combustible dust under fine particle enrichment.
- Incompatibilities : Separate from oxidizers (e.g., peroxides, nitrates) to prevent hazardous reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
- Methodological Answer : Discrepancies in toxicity classifications (e.g., GHS vs. non-GHS sources) require:
- In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on HEK-293 or HepG2 cells) to assess acute toxicity.
- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., benzylamine derivatives) to infer potential hazards.
- Regulatory Alignment : Refer to updated SDS sheets and regulatory databases (e.g., PubChem, ECHA) for harmonized classifications .
Q. What experimental conditions optimize the stability of this compound in long-term storage?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent degradation.
- Humidity Control : Use desiccants (e.g., silica gel) to maintain <30% relative humidity.
- Light Protection : Amber glass vials prevent photodegradation of the aromatic ring.
- Stability Testing : Perform HPLC or TGA every 6 months to monitor purity and thermal stability .
Q. How can researchers assess the environmental impact of this compound in aquatic systems?
- Methodological Answer :
- Ecotoxicological Testing : Use Daphnia magna or Aliivibrio fischeri bioassays to determine EC values.
- Degradation Studies : Analyze hydrolysis rates at varying pH (4–9) and UV exposure to simulate natural conditions.
- QSAR Modeling : Predict bioaccumulation potential using software like EPI Suite, leveraging logP (estimated ~1.8) and molecular weight (171.7 g/mol) .
Q. What strategies mitigate data variability in reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- DoE Optimization : Use factorial design to test variables (e.g., solvent polarity, stirring rate) and identify critical parameters.
- Byproduct Analysis : Characterize impurities via LC-MS and adjust quenching steps (e.g., neutralization with NaHCO) .
Tables for Key Data
Q. Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHN·HCl | |
| Molecular Weight | 171.7 g/mol | |
| Solubility | Soluble in water, ethanol, DMSO | |
| Melting Point | ~200–210°C (decomposes) | |
| logP (Predicted) | 1.8 (Free base) |
Q. Table 2: Hazard vs. Safety Data Comparison
| Parameter | GHS Classification | Non-GHS Sources | Resolution Method |
|---|---|---|---|
| Eye Irritation | Not classified | Potential severe damage | In vitro corneal assays |
| Flammability | Combustible dust hazard | Non-flammable (bulk form) | Particle size analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
